molecular formula C17H19ClN2O4S B7684095 N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B7684095
M. Wt: 382.9 g/mol
InChI Key: GBBBSVUDPKHZCW-UHFFFAOYSA-N
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Description

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a sulfonamide group, making it a valuable building block in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-2-methylaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then subjected to sulfonation using chlorosulfonic acid. The final step involves the acylation of the sulfonamide intermediate with acetic anhydride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-24-17-8-6-14(10-16(17)19-12(3)21)25(22,23)20-15-7-5-13(18)9-11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBBSVUDPKHZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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